REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Name
|
( 9.2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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CC1=C(C(O)=C(C=C1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce progressively darker browns
|
Type
|
CUSTOM
|
Details
|
to produce progressively lighter colors
|
Type
|
TEMPERATURE
|
Details
|
with increasing red highlights
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=CNC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=CNC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Name
|
( 9.2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=C(C=C1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce progressively darker browns
|
Type
|
CUSTOM
|
Details
|
to produce progressively lighter colors
|
Type
|
TEMPERATURE
|
Details
|
with increasing red highlights
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=CNC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=CNC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.CC1C=CC=C(O)C=1O.COC1C=CC=C(O)C=1O.CC1C=CC(C)=C(O)C=1O.I([O-])(=O)(=O)=O.[Na+].[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[NH2:56][CH2:57][CH2:58][C:59]1[CH:66]=[CH:65][C:63]([OH:64])=[C:61]([OH:62])[CH:60]=1>>[OH:46][C:47]1[CH:55]=[CH:54][CH:53]=[C:52]2[C:48]=1[CH:49]=[CH:50][NH:51]2.[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH:64][C:63]1[CH:65]=[C:66]2[C:59]([CH:58]=[CH:57][NH:56]2)=[CH:60][CH:61]=1.[OH:62][C:61]1[CH:63]=[CH:65][CH:66]=[C:59]2[C:60]=1[NH:56][CH:57]=[CH:58]2 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Name
|
( 9.2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=C(C=C1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce progressively darker browns
|
Type
|
CUSTOM
|
Details
|
to produce progressively lighter colors
|
Type
|
TEMPERATURE
|
Details
|
with increasing red highlights
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=CNC2=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=CNC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=CNC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |